N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, enhancing polarity and metabolic stability.
- A (2Z)-3-(3-bromophenyl) substituent, introducing steric bulk and electronic effects via bromine’s electronegativity.
Its design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfone or carboxamide groups.
Properties
Molecular Formula |
C15H15BrN2O3S2 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15BrN2O3S2/c16-10-2-1-3-11(6-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
HLXYXWUBZSTMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group and the cyclopropane carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Biological Activity
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound can be described by its molecular formula and structural features as follows:
- Molecular Formula : C13H13BrN2O3S2
- Molecular Weight : 373.28 g/mol
The structure features a thieno-thiazole core with a bromophenyl substituent and a cyclopropanecarboxamide moiety.
Antimicrobial Activity
Research has indicated that compounds with similar thieno-thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno-thiazole derivative | S. aureus | 32 µg/mL |
| Thieno-thiazole derivative | E. coli | 64 µg/mL |
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related thieno-thiazole compound exhibited IC50 values of 10 µM against MCF-7 cells. The compound's ability to inhibit the proliferation of cancer cells was attributed to its interaction with DNA topoisomerases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | DNA intercalation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammatory responses. In vivo studies demonstrated a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Research Findings:
A recent study highlighted that treatment with the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 50 |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods in (e.g., reflux with sodium acetate), though yields and purity depend on bromophenyl reactivity .
- Structure-Activity Relationships (SAR): Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets compared to chlorine or cyano groups. The cyclopropane ring’s strain could restrict conformational flexibility, improving target specificity.
- Physical Properties: The sulfone group likely increases solubility over non-sulfonated analogs, aiding pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
